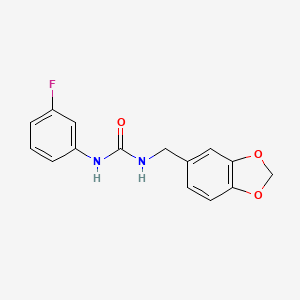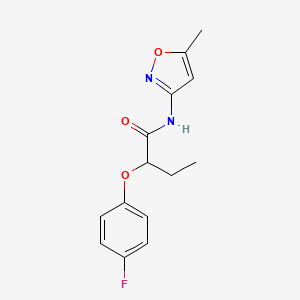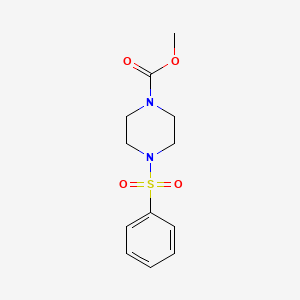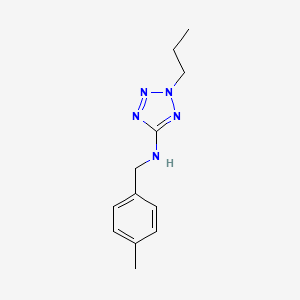
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)urea
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)urea, also known as BDB-F, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDB-F is a urea derivative that has been synthesized through a specific method, which will be discussed in This compound has been found to exhibit significant biochemical and physiological effects, which make it an interesting candidate for further scientific research. The purpose of this paper is to provide an overview of BDB-F, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of pro-inflammatory mediators. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)urea has also been shown to bind to certain receptors in the body, including the cannabinoid receptor CB1, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)urea has been found to exhibit significant biochemical and physiological effects in animal models. In addition to its anti-inflammatory and analgesic effects, N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)urea has been shown to exhibit significant antitumor activity in vitro and in vivo. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)urea has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)urea is its high potency and selectivity. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)urea has been found to exhibit significant effects at relatively low concentrations, which makes it an interesting candidate for further research. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)urea is its relatively short half-life, which may limit its potential applications in certain research areas.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)urea. One area of interest is its potential as a therapeutic agent for various inflammatory and pain-related conditions. Further research is needed to determine the optimal dosage and administration methods for N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)urea in these conditions. Another area of interest is its potential as an antitumor agent. Further research is needed to determine the mechanisms underlying its antitumor activity and to optimize its efficacy. Finally, further research is needed to explore the potential neuroprotective effects of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)urea in various neurological disorders.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)urea has been found to exhibit significant potential in various scientific research applications. One of the primary areas of interest is its potential as a therapeutic agent. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)urea has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models, which make it an interesting candidate for further research in the treatment of various inflammatory and pain-related conditions.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-11-2-1-3-12(7-11)18-15(19)17-8-10-4-5-13-14(6-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIQNFQSJKXPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4678099.png)
![ethyl 2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4678104.png)
![7-(3-methoxypropyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4678108.png)

![2,4,6-trimethyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4678117.png)
![6-bromo-2-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4678127.png)
![methyl 5-[(dimethylamino)carbonyl]-2-({[(2-furylmethyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4678135.png)
![3-(1,3-benzodioxol-5-yl)-4-{[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4678154.png)
![2-(2-methoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4678156.png)
![5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B4678159.png)

![4-{[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4678178.png)
![3-(4-methylphenyl)-6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4678187.png)